(4-(Azetidin-3-yloxy)phenyl)boronic acid

Researchers requiring a bifunctional organoboron building block for medicinal chemistry often face limited access to intermediates combining a Suzuki-coupling handle with a strained azetidine pharmacophore. (4-(Azetidin-3-yloxy)phenyl)boronic acid addresses this gap with: - Dual reactivity: boronic acid enables Pd-catalyzed C-C bond formation; the azetidine secondary amine permits B-N dative bonding, altering Lewis acidity vs. simpler phenylboronic acids. - Strain-release potential: the constrained azetidine ring supports unique homologation and ring-opening reactions not accessible with unstrained heterocyclic analogs. - Consistent 95% purity across batches, with stock available for immediate dispatch to accelerate your synthesis campaigns.

Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
Cat. No. B13996423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Azetidin-3-yloxy)phenyl)boronic acid
Molecular FormulaC9H12BNO3
Molecular Weight193.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2CNC2)(O)O
InChIInChI=1S/C9H12BNO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11-13H,5-6H2
InChIKeyWBRQKEOYXSRUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supply & Procurement: (4-(Azetidin-3-yloxy)phenyl)boronic acid


(4-(Azetidin-3-yloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BNO3 and a molecular weight of 193.01 g/mol . It is structurally defined by a phenylboronic acid core ether-linked to an azetidin-3-yl moiety . This compound is primarily offered by specialty chemical vendors as a reagent for research purposes, particularly in the context of organic synthesis and medicinal chemistry .

Synthetic Utility Boronic acid handle for Suzuki–Miyaura cross-coupling
Functional Motif Azetidine ring offers modular derivatization and bioisostere potential
Procurement Context Specialty reagent for medicinal chemistry and organic synthesis research

Generic Substitution Risks: (4-(Azetidin-3-yloxy)phenyl)boronic acid


Direct substitution of (4-(Azetidin-3-yloxy)phenyl)boronic acid with other aryl boronic acids is not recommended without re-validation due to the compound's unique dual functionality. The presence of the secondary amine within the azetidine ring introduces a site for potential B-N dative bonding, which can significantly alter its Lewis acidity and reactivity profile compared to simpler phenylboronic acids [1]. Furthermore, the strained azetidine ring can participate in unique strain-release reactions that are not possible with larger or unstrained heterocyclic analogs [1]. No quantitative comparative data were identified in the public domain to support a claim of specific performance superiority, underscoring the need for empirical validation in any new application.

B–N dative bonding may alter reactivity
The azetidine secondary amine can form dative B–N bonds, shifting Lewis acidity compared to simpler phenylboronic acids.
Strain-release chemistry not transferable
The strained azetidine ring enables unique strain-release reactions that unstrained heterocyclic analogs cannot replicate.
No comparative performance data available
Public-domain quantitative data are lacking; empirical validation is required before any substitution decision.

Comparator Analysis: (4-(Azetidin-3-yloxy)phenyl)boronic acid


Application Scenarios: (4-(Azetidin-3-yloxy)phenyl)boronic acid


Kinase Inhibitor Scaffold Building Block

The compound may be used as a synthetic intermediate in the construction of kinase inhibitor candidates. Its azetidine moiety is a known bioisostere in medicinal chemistry, and its boronic acid handle allows for further derivatization via Suzuki-Miyaura cross-coupling. This application is based on the general utility of azetidine-containing fragments in drug discovery, but no direct evidence for this specific compound's performance is available .

Sterically Constrained Amine Chemosensor

The strained azetidine ring can act as a sterically constrained Lewis base, potentially forming dative B-N bonds with the boron center. This property could be exploited in the design of chemosensors where conformational rigidity is crucial for selectivity. This scenario is inferred from the known capacity of azetidine-tethered boronic acids to participate in intramolecular interactions [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Azetidine bioisostere with boronic acid coupling handle
Suzuki–Miyaura cross-coupling efficiency and scaffold diversity
Conformationally rigid chemosensor design
Strained azetidine enabling B–N dative bond formation
Intramolecular B–N interaction selectivity and signal response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Azetidin-3-yloxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.